molecular formula C16H21NO2 B3838224 4-(diethylamino)-1-phenyl-2-butyn-1-yl acetate

4-(diethylamino)-1-phenyl-2-butyn-1-yl acetate

Cat. No. B3838224
M. Wt: 259.34 g/mol
InChI Key: GNHRENZQGXOYNY-UHFFFAOYSA-N
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Description

4-(diethylamino)-1-phenyl-2-butyn-1-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This molecule is also known as DEAB and has a molecular formula of C14H19NO2.

Mechanism of Action

The mechanism of action of DEAB involves the inhibition of ALDH and RALDH enzymes. This inhibition leads to the accumulation of toxic intermediates, which results in the disruption of various biological processes. DEAB has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DEAB has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. DEAB has also been reported to modulate the expression of various genes involved in cell differentiation, proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DEAB in lab experiments is its relatively low cost and ease of synthesis. DEAB has also been reported to exhibit high selectivity towards its target enzymes, making it an attractive candidate for drug discovery. However, DEAB has some limitations, such as its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

DEAB has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Some of the future directions for research on DEAB include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential applications in material science, such as the development of new sensors and catalysts.
Conclusion:
In conclusion, DEAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its inhibitory effects on ALDH and RALDH enzymes, as well as its potential applications in drug discovery, make it an attractive candidate for further research. However, further studies are needed to determine its long-term effects and potential toxicity.

Scientific Research Applications

DEAB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit inhibitory effects on various enzymes such as aldehyde dehydrogenase (ALDH) and retinaldehyde dehydrogenase (RALDH). These enzymes play a crucial role in the metabolism of retinoic acid, which is essential for various biological processes such as embryonic development, cell differentiation, and tissue regeneration.

properties

IUPAC Name

[4-(diethylamino)-1-phenylbut-2-ynyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-4-17(5-2)13-9-12-16(19-14(3)18)15-10-7-6-8-11-15/h6-8,10-11,16H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHRENZQGXOYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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